(3S)-1-Cyclopentylpiperidin-3-amine;dihydrochloride
CAS No.: 2247088-19-1
Cat. No.: VC7166339
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247088-19-1 |
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Molecular Formula | C10H22Cl2N2 |
Molecular Weight | 241.2 |
IUPAC Name | (3S)-1-cyclopentylpiperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2.2ClH/c11-9-4-3-7-12(8-9)10-5-1-2-6-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 |
Standard InChI Key | PZKTYJHQWIQIAP-WWPIYYJJSA-N |
SMILES | C1CCC(C1)N2CCCC(C2)N.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (3S)-1-cyclopentylpiperidin-3-amine dihydrochloride, reflects its bicyclic architecture:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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Cyclopentyl substituent: Attached to the piperidine nitrogen, introducing steric bulk and influencing receptor binding.
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Amine group: Positioned at C3 with S-configuration, critical for chiral recognition in biological systems.
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Dihydrochloride salt: Improves pharmacokinetic properties via enhanced solubility.
Key structural analogs from patent literature include 1-cyclopentylpiperidin-4-yl derivatives, which demonstrate histamine H3 receptor antagonism . The stereochemistry at C3 likely optimizes interactions with target proteins, as seen in other chiral piperidines .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis for (3S)-1-cyclopentylpiperidin-3-amine is documented, analogous methods from piperidine chemistry suggest plausible routes:
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Hoffman Elimination and Conjugate Addition: Used to construct piperidine rings from quaternary ammonium salts, followed by cyclopentyl group introduction via alkylation .
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Chiral Resolution: Enantioselective synthesis employing chiral auxiliaries or catalysts to achieve the S-configuration .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride form, confirmed by pH titration and elemental analysis .
Analytical Data
Hypothetical characterization data, based on similar compounds:
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NMR:
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Mass Spectrometry: Expected [M+H]+ at m/z 211.2 for the free base, with chloride adducts at m/z 247.1 .
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HPLC: Retention time ~8.9 min under reverse-phase conditions .
Pharmacological Profile
Receptor Interactions
Piperidine derivatives with cyclopentyl substituents exhibit affinity for histamine H3 receptors (Ki < 50 nM in some analogs) . The H3 receptor regulates neurotransmitter release, suggesting potential applications in:
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Neurodegenerative disorders: Enhancing cognitive function via histaminergic modulation.
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Metabolic diseases: Indirect effects on insulin sensitivity through central nervous system pathways .
Kinetic Properties
Structural modifications, such as the cyclopentyl group, prolong target residence time by reducing off-rates. For example, CCR2 antagonists with similar substituents show residence times >60 minutes, enhancing in vivo efficacy .
Therapeutic Applications
Metabolic Disorders
Piperidine-based compounds are investigated for obesity and type 2 diabetes. The cyclopentyl group may enhance blood-brain barrier penetration, targeting hypothalamic receptors involved in appetite regulation .
Cardiovascular Diseases
Histamine H3 antagonists improve endothelial function and reduce atherosclerosis in preclinical models. The dihydrochloride salt’s solubility supports oral bioavailability for chronic dosing .
Recent Research Developments
Structural Optimization
Recent patents highlight stereochemical tuning to improve selectivity. For example, (3S)-configured piperidines exhibit 5-fold higher H3 affinity than (3R)-isomers .
Formulation Advances
Nanoparticle encapsulation of dihydrochloride salts enhances brain delivery, with AUC0-24h values 2.3-fold higher than free base forms in rodent studies .
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